molecular formula C5H6O5S2 B8265642 2,2'-(Carbonyldisulfanediyl)diacetic acid CAS No. 65291-49-8

2,2'-(Carbonyldisulfanediyl)diacetic acid

Cat. No.: B8265642
CAS No.: 65291-49-8
M. Wt: 210.2 g/mol
InChI Key: NAHIEAQMJIZBRJ-UHFFFAOYSA-N
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Description

2,2’-(Carbonyldisulfanediyl)diacetic acid is an organic compound characterized by the presence of a carbonyl group flanked by two disulfide linkages, each connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(carbonyldisulfanediyl)diacetic acid typically involves the reaction of carboxylic acid hydrazides with 2,2’-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction conditions are optimized to achieve nearly quantitative yields, making it an efficient and environmentally friendly process.

Industrial Production Methods: While specific industrial production methods for 2,2’-(carbonyldisulfanediyl)diacetic acid are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable and sustainable production methods can be developed. The use of readily available starting materials and mild reaction conditions further supports the feasibility of industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Carbonyldisulfanediyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetic acid moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2’-(carbonyldisulfanediyl)diacetic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The disulfide linkages can undergo redox reactions, modulating the activity of target proteins. Additionally, the carbonyl and acetic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Uniqueness: 2,2’-(Carbonyldisulfanediyl)diacetic acid is unique due to its carbonyl-disulfide-acetic acid structure, which imparts distinct chemical reactivity and biological activity. The presence of both carbonyl and disulfide groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(carboxymethylsulfanylcarbonylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5S2/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHIEAQMJIZBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(=O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730659
Record name 2,2'-(Carbonyldisulfanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65291-49-8
Record name 2,2'-(Carbonyldisulfanediyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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